molecular formula C10H19NO3S B3923898 (2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid

(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid

Cat. No.: B3923898
M. Wt: 233.33 g/mol
InChI Key: QJZRCPMOFAVDDS-DTWKUNHWSA-N
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Description

(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid is a chiral piperidine derivative with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. The compound also features a 3-methylsulfanylpropyl side chain at the 1-position. This unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Properties

IUPAC Name

(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-15-6-2-4-11-5-3-8(12)7-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZRCPMOFAVDDS-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCN1CC[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyl and carboxylic acid groups. The 3-methylsulfanylpropyl side chain is then attached through a series of substitution reactions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Functional Groups: The hydroxyl group can be introduced via hydroxylation reactions, while the carboxylic acid group can be added through carboxylation or oxidation reactions.

    Attachment of Side Chain: The 3-methylsulfanylpropyl side chain can be attached using alkylation reactions with suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

Uniqueness

(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid
Reactant of Route 2
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(2R,4S)-4-hydroxy-1-(3-methylsulfanylpropyl)piperidine-2-carboxylic acid

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